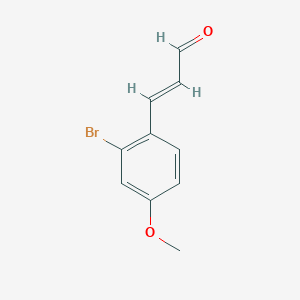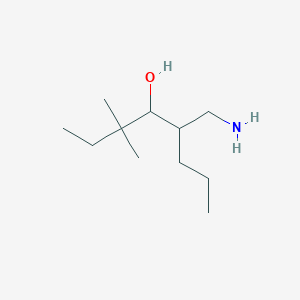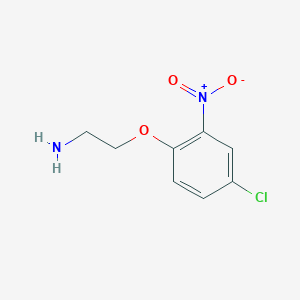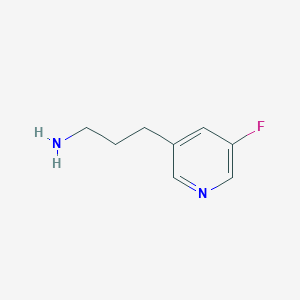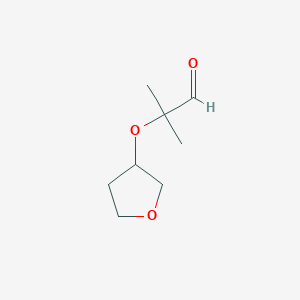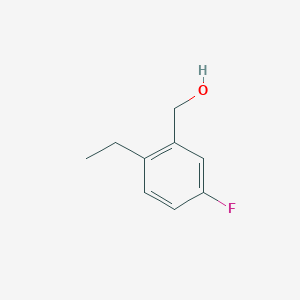
(2-Ethyl-5-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-5-fluorophenyl)methanol is an organic compound with the molecular formula C9H11FO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an ethyl group at the second position and a fluorine atom at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-5-fluorophenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone. For instance, (2-Ethyl-5-fluorobenzaldehyde) can be reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity. Catalytic hydrogenation is another method that can be employed, where the aldehyde or ketone is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C).
化学反応の分析
Types of Reactions
(2-Ethyl-5-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: (2-Ethyl-5-fluorobenzaldehyde), (2-Ethyl-5-fluorobenzoic acid)
Reduction: (2-Ethyl-5-fluorotoluene)
Substitution: Various substituted benzyl alcohols
科学的研究の応用
(2-Ethyl-5-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of (2-Ethyl-5-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of alcohols. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets, potentially affecting its pharmacological properties.
類似化合物との比較
Similar Compounds
Benzyl Alcohol: The parent compound without the ethyl and fluorine substitutions.
(2-Ethylphenyl)methanol: Similar structure but lacks the fluorine atom.
(5-Fluorophenyl)methanol: Similar structure but lacks the ethyl group.
Uniqueness
(2-Ethyl-5-fluorophenyl)methanol is unique due to the combined presence of both the ethyl group and the fluorine atom on the benzene ring. This combination can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from its analogs.
特性
分子式 |
C9H11FO |
|---|---|
分子量 |
154.18 g/mol |
IUPAC名 |
(2-ethyl-5-fluorophenyl)methanol |
InChI |
InChI=1S/C9H11FO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5,11H,2,6H2,1H3 |
InChIキー |
MVZYOINHIUBRCJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B13560300.png)
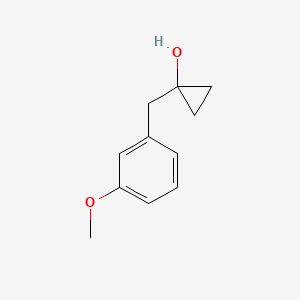
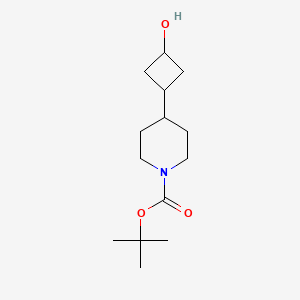
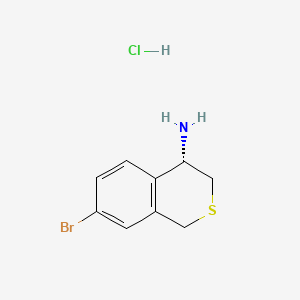
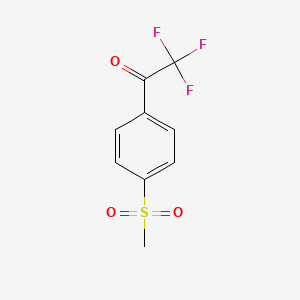
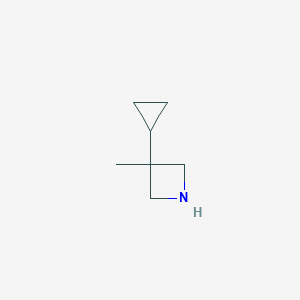
![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)

